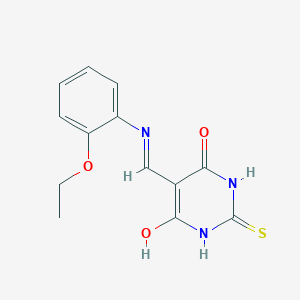

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-(((2-Ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a 2-ethoxyphenylamino substituent linked via a methylene bridge to the pyrimidinedione core. The compound’s structure combines the electron-rich 2-ethoxy group with the hydrogen-bonding capability of the anilino moiety, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

5-[(2-ethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-10-6-4-3-5-9(10)14-7-8-11(17)15-13(20)16-12(8)18/h3-7H,2H2,1H3,(H3,15,16,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJBQOJSSPGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-ethoxyaniline with a suitable aldehyde, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Dihydropyrimidine derivatives, including this compound, have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 µg/mL . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance anticancer activity .

Antimicrobial Properties

The compound is also being explored for its antimicrobial activities . Similar thioxodihydropyrimidine derivatives have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Chemical Synthesis

In the realm of chemistry, 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can yield new compounds with potentially enhanced biological activities .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor makes it a candidate for further research in biochemistry. Studies have shown that similar compounds can effectively inhibit enzymes involved in cancer progression and other diseases .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of thioxodihydropyrimidine derivatives similar to this compound against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antiviral Mechanism Exploration

Another investigation focused on the antiviral potential of thioxodihydropyrimidines, demonstrating their ability to inhibit viral replication through enzyme inhibition mechanisms. This study highlighted the importance of structural variations in enhancing antiviral activity.

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent with cytotoxic effects | IC50 values < 0.28 µg/mL against MCF-7 |

| Antiviral Activity | Inhibition of viral replication | Enzyme inhibitors in related compounds |

| Antimicrobial Properties | Significant antibacterial and antifungal effects | Disruption of microbial membranes |

| Chemical Synthesis | Building block for synthesizing complex molecules | Structural modifications yield new compounds |

| Enzyme Inhibition Studies | Inhibition of enzymes involved in disease progression | Effective against key enzymes |

Mechanism of Action

The mechanism of action of 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular processes, such as cell cycle progression, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Arylhydrazone derivatives () exhibit high thermal stability (e.g., >300°C for 4′f and 4′g), attributed to strong intermolecular hydrogen bonding and planar aromatic systems . In contrast, indole-based derivatives () have lower reported melting points, likely due to steric hindrance from bulky substituents.

- Solubility: Electron-withdrawing groups (e.g., nitro in 5-(3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, ) reduce solubility in polar solvents, whereas methoxy or amino groups enhance it .

Computational and Docking Studies

- Quinoline-TBA Hybrids () showed strong binding to PPAR-γ and aldose reductase receptors, comparable to FDA-approved drugs. The 2-ethoxyphenyl group in the target compound may similarly engage hydrophobic pockets in therapeutic targets .

Biological Activity

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of thioxodihydropyrimidines, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structural Characteristics

The compound can be synthesized through a multicomponent reaction involving barbituric acid derivatives and aromatic amines. The reaction typically occurs in acetonitrile at ambient temperature, yielding products with high purity and yield. The structural characteristics include a thioxodihydropyrimidine core, which is crucial for its biological activity.

Table 1: Synthesis Overview

| Reactants | Conditions | Yield (%) | References |

|---|---|---|---|

| Barbituric acid + Aniline | Acetonitrile, RT | 72 - 95 | |

| Thiobarbituric acid + Aromatic amines | Ambient conditions | 77 |

Antiproliferative Effects

Research indicates that derivatives of thioxodihydropyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported that specific derivatives showed cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 13.3 µM . This suggests that modifications to the thioxodihydropyrimidine structure can enhance its anticancer properties.

The mechanism behind the antiproliferative effects is thought to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. Some derivatives have been shown to act as xanthine oxidase inhibitors and exhibit antioxidant properties, contributing to their cytotoxic effects on cancer cells .

Antimicrobial Activity

Compounds within this class have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include the presence of electron-withdrawing groups on the aromatic ring, which enhance interaction with bacterial targets .

Case Study 1: Antiproliferative Activity

In a study evaluating various thioxodihydropyrimidine derivatives, a series of compounds were tested for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs. The study concluded that structural modifications significantly influence biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized thioxodihydropyrimidines against common bacterial strains. The findings revealed that certain derivatives displayed potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents on the aromatic ring : Electron-withdrawing groups enhance antiproliferative activity.

- Positioning of functional groups : The positioning of amino or ethoxy groups significantly affects the biological profile.

- Core structure : The thioxodihydropyrimidine core is essential for maintaining biological activity across different derivatives.

Q & A

Q. What are the common synthetic routes for 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via condensation reactions. For example, analogous pyrimidine derivatives are prepared using K₂CO₃ in DMF at 80°C, followed by glacial acetic acid in refluxing ethanol, and POCl₃/DMF at controlled temperatures . Yield optimization requires precise stoichiometric ratios (e.g., 2.00 equiv. of K₂CO₃) and stepwise purification using column chromatography. Purity is enhanced by recrystallization from ethanol/water mixtures (4:1 v/v) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Single-crystal X-ray diffraction is definitive for resolving tautomeric forms and regiochemistry, as demonstrated for structurally similar dihydropyrimidine-diones . Complementary techniques include:

- NMR : To assign proton environments (e.g., NH, thioxo groups).

- IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches .

- Elemental analysis : To confirm stoichiometry (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can researchers evaluate the tautomeric behavior of this compound, and what implications does this have on its reactivity and biological activity?

Tautomerism (e.g., thione-thiol or keto-enol forms) is assessed via:

- X-ray crystallography : To determine dominant tautomeric states in the solid state .

- Variable-temperature NMR : To observe dynamic equilibria in solution.

- Computational studies : DFT calculations to predict energetically favorable tautomers. Tautomeric states influence hydrogen-bonding patterns, solubility, and interactions with biological targets (e.g., enzyme active sites) .

Q. What experimental strategies are recommended to resolve contradictions in reported data regarding the compound's biological activity or physicochemical properties?

Contradictions arise from variations in synthesis protocols or analytical methods. To address this:

- Replicate studies : Use randomized block designs with split-split plots to account for variables like temperature and solvent .

- Orthogonal validation : Cross-check HPLC purity data with NMR integration or mass spectrometry .

- Standardized assays : For biological activity, use positive controls (e.g., known enzyme inhibitors) and dose-response curves .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed in long-term studies?

Follow frameworks like Project INCHEMBIOL, which evaluate:

- Physicochemical properties : LogP, hydrolysis rates, and photostability to predict environmental persistence .

- Biotic/abiotic transformations : Use LC-MS/MS to identify degradation products in simulated ecosystems .

- Toxicity assays : Test effects on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .

Q. What methodologies are appropriate for studying the regioselectivity in derivatization reactions involving the thioxo and amino groups?

Regioselectivity is controlled by:

- Protecting groups : Temporarily block reactive sites (e.g., acetylating amino groups) to direct functionalization to the thioxo moiety .

- Catalytic conditions : Use transition metals (e.g., Pd) to favor cross-coupling at specific positions .

- Kinetic vs. thermodynamic control : Monitor reaction progress under varying temperatures and solvent polarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.